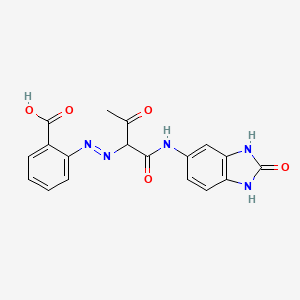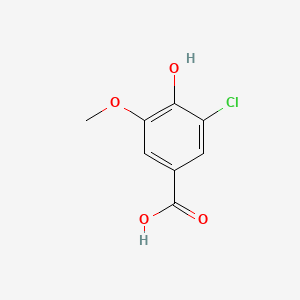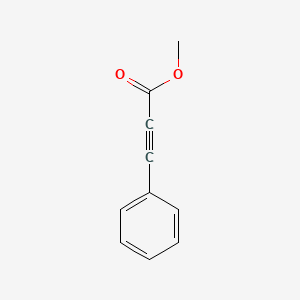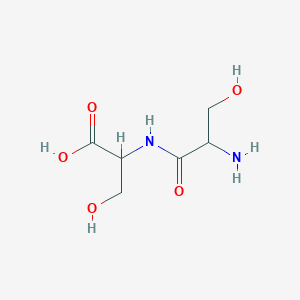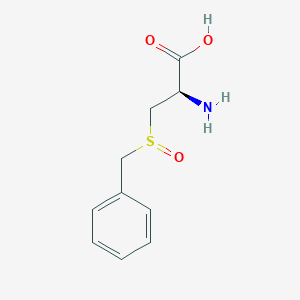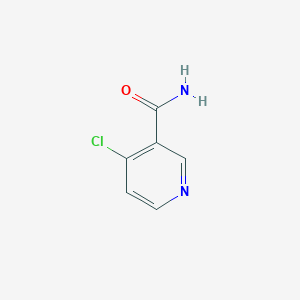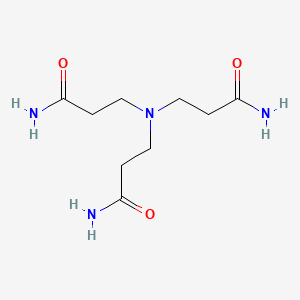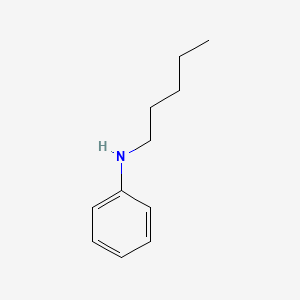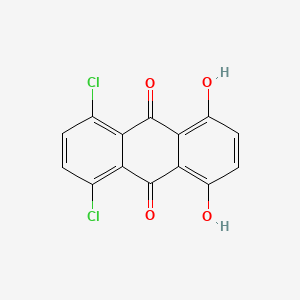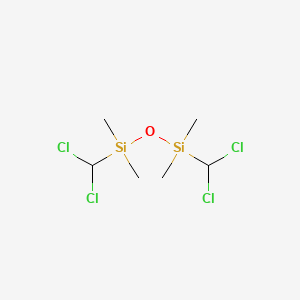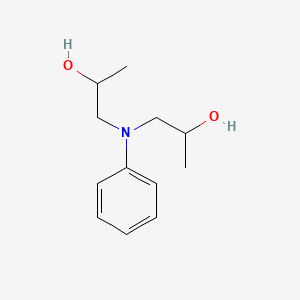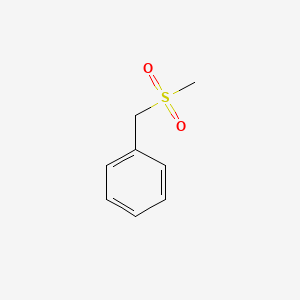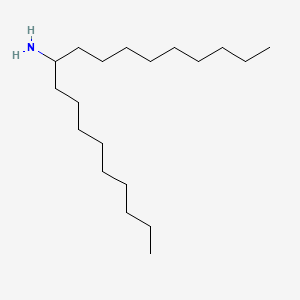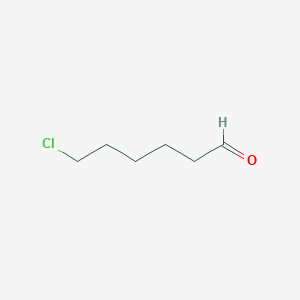
6-Chlorhexanal
Übersicht
Beschreibung
6-Chlorohexanal: is an organic compound with the molecular formula C6H11ClO It is a chlorinated aldehyde, where the chlorine atom is attached to the sixth carbon of a hexanal chain
Wissenschaftliche Forschungsanwendungen
6-Chlorohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
6-Chlorohexanal can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid . This reaction does not require a catalyst or cuprous chloride . Another method involves the reaction of 2,6-dichlorophenol with hydrochloric acid and sodium hydroxide in the presence of azobenzene .
Industrial Production Methods:
In industrial settings, the production of 6-Chlorohexanal typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources of the manufacturing facility.
Analyse Chemischer Reaktionen
Types of Reactions:
6-Chlorohexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Chlorohexanoic acid.
Reduction: 6-Chlorohexanol.
Substitution: Products depend on the nucleophile used, such as 6-cyanohexanal when using potassium cyanide.
Wirkmechanismus
The mechanism of action of 6-Chlorohexanal involves its reactivity due to the presence of both the aldehyde group and the chlorine atom. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make 6-Chlorohexanal a versatile compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
6-Chlorohexanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
6-Bromohexanal: Similar structure but with a bromine atom instead of a chlorine atom.
6-Chlorohexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Eigenschaften
IUPAC Name |
6-chlorohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQYWPEJQUXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349106 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52387-36-7 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The second research paper mentions "reductions of 6-chlorohexanal by tributyltin hydride." Can you elaborate on the reaction and its significance?
A2: The paper "HOMOLYTIC CYCLIZATION ON A CARBONYL: REEXAMINATION OF REDUCTIONS OF Γ-CHLOROBUTYROPHENONE AND 6-CHLOROHEXANAL BY TRIBUTYLTIN HYDRIDE" [] investigates the mechanism of how tributyltin hydride reduces 6-chlorohexanal. While the abstract doesn't provide specific details, this type of reaction generally involves the formation of radical intermediates. Understanding this reaction mechanism can be significant in organic chemistry for several reasons:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



